molecular formula C28H37P B1424324 Cy-cBRIDP CAS No. 1023330-38-2

Cy-cBRIDP

Cat. No.: B1424324
CAS No.: 1023330-38-2
M. Wt: 404.6 g/mol
InChI Key: JDNAVZKVTWHWKB-UHFFFAOYSA-N
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Scientific Research Applications

Cy-cBRIDP is extensively used in scientific research due to its versatility as a ligand in catalytic processes . Its applications include:

Mechanism of Action

The mechanism by which Cy-cBRIDP exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations. The compound’s unique structure allows for efficient coordination and stabilization of the metal center, enhancing the catalytic activity.

Comparison with Similar Compounds

Cy-cBRIDP can be compared with other similar phosphane ligands, such as:

    Triphenylphosphine: A widely used ligand in catalytic processes but lacks the steric bulk provided by the cyclohexyl groups.

    Dicyclohexylphosphine: Similar in structure but without the cyclopropyl and diphenyl groups, leading to different reactivity and selectivity.

    Di-tert-butylphosphine: Another bulky ligand but with different electronic properties due to the tert-butyl groups.

The uniqueness of this compound lies in its combination of steric bulk and electronic properties, making it highly effective in specific catalytic applications.

Properties

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699918
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023330-38-2
Record name Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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